molecular formula C19H20BrNO2 B4111533 2-(4-bromophenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)propanamide

2-(4-bromophenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)propanamide

Cat. No.: B4111533
M. Wt: 374.3 g/mol
InChI Key: LLLYBYSNTNRRPC-UHFFFAOYSA-N
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Description

2-(4-bromophenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)propanamide, also known as BPN, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BPN belongs to the class of compounds known as CB1 receptor inverse agonists, which are being extensively studied for their potential in treating various disorders such as obesity, diabetes, and addiction.

Mechanism of Action

2-(4-bromophenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)propanamide acts as an inverse agonist at the CB1 receptor, which is a G protein-coupled receptor that is primarily expressed in the central nervous system. The CB1 receptor plays a crucial role in regulating various physiological processes such as appetite, metabolism, and pain sensation. This compound binds to the CB1 receptor and reduces its activity, leading to a decrease in appetite and food intake, as well as a reduction in drug-seeking behavior.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. Studies have shown that this compound can reduce food intake and body weight by decreasing appetite and increasing energy expenditure. This compound has also been shown to improve glucose tolerance and insulin sensitivity in obese mice. In addition, this compound has been shown to reduce drug-seeking behavior in animal models of addiction.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-(4-bromophenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)propanamide in lab experiments is its specificity for the CB1 receptor. This allows researchers to study the effects of CB1 receptor modulation without the confounding effects of other receptors. However, one limitation of using this compound is its relatively low potency compared to other CB1 receptor inverse agonists. This can make it difficult to achieve the desired level of receptor modulation in some experiments.

Future Directions

There are several future directions for research on 2-(4-bromophenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)propanamide. One area of interest is the development of more potent CB1 receptor inverse agonists that can achieve greater receptor modulation than this compound. Another area of research is the investigation of the potential therapeutic applications of this compound in other disorders such as pain and inflammation. Finally, there is a need for more research on the long-term effects of CB1 receptor modulation, as this could have important implications for the safety and efficacy of CB1 receptor inverse agonists as therapeutic agents.

Scientific Research Applications

2-(4-bromophenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)propanamide has been extensively studied for its potential therapeutic applications in various disorders. One of the major areas of research is the use of this compound as a potential treatment for obesity and related metabolic disorders. Studies have shown that this compound can reduce food intake and body weight in animal models of obesity. This compound has also been shown to improve glucose tolerance and insulin sensitivity in obese mice.
Another area of research is the use of this compound in the treatment of drug addiction. This compound has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting its potential as a treatment for addiction to drugs such as cocaine and opioids.

Properties

IUPAC Name

2-(4-bromophenoxy)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BrNO2/c1-13(23-16-11-9-15(20)10-12-16)19(22)21-18-8-4-6-14-5-2-3-7-17(14)18/h4,6,8-13H,2-3,5,7H2,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLLYBYSNTNRRPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC2=C1CCCC2)OC3=CC=C(C=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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